4-butyryl-1H-pyrrole-2-carboxylic acid

Vue d'ensemble

Description

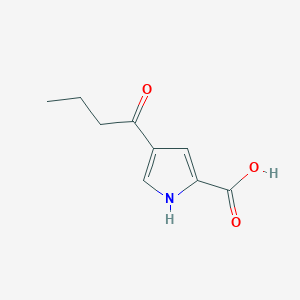

4-Butyryl-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-butyryl-1H-pyrrole-2-carboxylic acid typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation and cyclization reactions. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for maximizing yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Butyryl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.

Reduction: Reduction reactions can convert it into different pyrrole derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acids, while reduction can produce different pyrrole derivatives.

Applications De Recherche Scientifique

Chemistry

In the realm of chemistry, 4-butyryl-1H-pyrrole-2-carboxylic acid serves as a valuable reagent in the synthesis of other compounds. Its ability to undergo diverse reactions allows chemists to create derivatives with tailored properties for specific applications.

Biology

The compound has shown promising biological activities:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) suggest its efficacy comparable to established antibiotics .

- Anticancer Potential : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent. The structural similarities to known anticancer drugs enhance its relevance in cancer research .

Medicine

In medicinal chemistry, ongoing research is focused on the therapeutic applications of this compound. Its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, which modulate their activity and can lead to therapeutic effects. Notably, it has been investigated for:

- Enzyme Inhibition : The compound may inhibit acetylcholinesterase (AChE), relevant for Alzheimer's disease research.

- Drug Development : Its potential in drug delivery systems is being explored, aiming to enhance the bioavailability and efficacy of therapeutic agents.

Industry

In industrial applications, this compound is utilized as an intermediate in the production of various chemicals and materials. Its unique chemical structure allows for the development of new materials with desirable properties.

Case Studies and Research Findings

Several studies have investigated the applications of pyrrole derivatives, including this compound:

Antimicrobial Studies

In vitro assays demonstrated significant antibacterial activity against various bacterial strains. The compound's MIC values were comparable to those of established antibiotics, suggesting its potential use in treating infections .

Enzyme Inhibition Studies

Research focused on structure–activity relationships (SAR) revealed that modifications on the pyrrole ring could enhance AChE inhibitory potency. Compounds related to this compound showed varying degrees of inhibition against AChE, indicating potential for neuroprotective applications .

Cancer Cell Line Studies

Investigations involving cancer cell lines indicated that this compound could effectively induce apoptosis in cancer cells. This finding positions it as a promising candidate for further development as an anticancer drug .

Mécanisme D'action

The mechanism of action of 4-butyryl-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting biochemical pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparaison Avec Des Composés Similaires

Pyrrole-2-carboxylic acid: A simpler derivative with similar chemical properties.

4-Acetyl-1H-pyrrole-2-carboxylic acid: Another derivative with an acetyl group instead of a butyryl group.

Indole-2-carboxylic acid: A structurally related compound with an indole ring instead of a pyrrole ring.

Uniqueness: 4-Butyryl-1H-pyrrole-2-carboxylic acid is unique due to its butyryl group,

Activité Biologique

4-Butyryl-1H-pyrrole-2-carboxylic acid (4-BPCA) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

4-BPCA is characterized by its pyrrole ring structure with a butyryl group at the 4-position and a carboxylic acid group at the 2-position. This unique configuration influences its hydrophobicity, reactivity, and biological activity compared to other pyrrole derivatives.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Solubility | Soluble in organic solvents, limited in water |

| Functional Groups | Butyryl, carboxylic acid |

Anti-inflammatory and Analgesic Properties

Research indicates that 4-BPCA exhibits significant anti-inflammatory and analgesic effects. In vitro studies have shown that it modulates enzyme activity related to inflammatory pathways, suggesting its potential as a therapeutic agent for conditions such as arthritis and other inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines further supports its role in reducing inflammation.

Interaction with Biological Targets

4-BPCA has demonstrated binding affinities with various biological macromolecules, including enzymes and receptors involved in metabolic pathways. These interactions are crucial for understanding its mechanism of action. For instance, studies have indicated that it may interact with cyclooxygenase enzymes (COX), which play a pivotal role in the inflammatory response.

The exact mechanism of action for 4-BPCA is not fully elucidated; however, it is believed to involve:

- Hydrogen Bonding : Interactions with amino acids in target proteins.

- π-π Interactions : Stabilizing interactions with aromatic residues.

- Hydrophobic Interactions : Contributing to binding affinity through non-polar regions of proteins.

These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Case Studies

Several studies have investigated the biological activity of 4-BPCA:

- Anti-inflammatory Effects : A study demonstrated that 4-BPCA significantly reduced inflammation markers in animal models of arthritis. The compound was administered at various doses, showing a dose-dependent reduction in swelling and pain.

- Analgesic Activity : In another study, 4-BPCA was tested for analgesic properties using the formalin test in rodents. Results indicated that the compound effectively reduced pain responses, comparable to standard analgesics like ibuprofen.

- Binding Affinity Studies : Research utilizing molecular docking simulations revealed that 4-BPCA has strong binding affinities for COX-2, suggesting its potential as a selective inhibitor for this enzyme involved in pain and inflammation pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-BPCA, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Acetyl-1H-pyrrole-2-carboxylic acid | Acetyl group instead of butyryl | Generally more volatile; less anti-inflammatory |

| 5-Methyl-1H-pyrrole-2-carboxylic acid | Methyl substitution at the fifth position | Different biological activity profile |

| 3-Butyl-1H-pyrrole-2-carboxylic acid | Butyl group at the third position | Exhibits distinct solubility properties |

The distinct combination of functional groups in 4-BPCA enhances its reactivity and biological properties compared to these similar compounds.

Propriétés

IUPAC Name |

4-butanoyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-3-8(11)6-4-7(9(12)13)10-5-6/h4-5,10H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONGLVQLBJRCSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CNC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377449 | |

| Record name | 4-butyryl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111468-95-2 | |

| Record name | 4-(1-Oxobutyl)-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111468-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-butyryl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.